molecular formula C13H20N2O2S B5770400 1-ethyl-4-[(3-methylphenyl)sulfonyl]piperazine

1-ethyl-4-[(3-methylphenyl)sulfonyl]piperazine

Cat. No. B5770400
M. Wt: 268.38 g/mol
InChI Key: YNYHKOZWNSEMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-[(3-methylphenyl)sulfonyl]piperazine is a chemical compound that is commonly used in scientific research. It is a piperazine derivative that has been found to have various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(3-methylphenyl)sulfonyl]piperazine is not fully understood. However, it is believed to act as a partial agonist at 5-HT1A and 5-HT2A receptors and as an antagonist at dopamine D2 receptors. This makes it a useful tool for studying the effects of drugs that target these receptors.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can lead to changes in mood and behavior. It has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-ethyl-4-[(3-methylphenyl)sulfonyl]piperazine in lab experiments is its high affinity for various receptors. This makes it a useful tool for studying the mechanisms of action of drugs that target these receptors. However, one limitation of using this compound is its potential for off-target effects. It is important to carefully control for these effects in order to obtain accurate results.

Future Directions

There are many potential future directions for research involving 1-ethyl-4-[(3-methylphenyl)sulfonyl]piperazine. One area of interest is the development of new drugs that target the receptors that this compound binds to. Another area of interest is the study of the effects of this compound on other physiological systems, such as the immune system. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential for use in clinical settings.
Conclusion:
This compound is a useful tool for studying the effects of drugs and other compounds on the central nervous system. Its high affinity for various receptors makes it a valuable compound for studying the mechanisms of action of drugs that target these receptors. While there are some limitations to using this compound in lab experiments, its potential for future research is vast.

Synthesis Methods

The synthesis of 1-ethyl-4-[(3-methylphenyl)sulfonyl]piperazine involves the reaction of 3-methylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting compound is then treated with ethyl iodide to obtain the final product. This method has been found to be efficient and yields a high purity product.

Scientific Research Applications

1-ethyl-4-[(3-methylphenyl)sulfonyl]piperazine has been extensively used in scientific research as a tool to study the effects of drugs and other compounds on the central nervous system. It has been found to have affinity for various receptors such as 5-HT1A, 5-HT2A, and dopamine D2 receptors. This makes it a useful compound for studying the mechanisms of action of drugs that target these receptors.

properties

IUPAC Name

1-ethyl-4-(3-methylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-3-14-7-9-15(10-8-14)18(16,17)13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYHKOZWNSEMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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